Methyl 3-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride
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Overview
Description
Methyl 3-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C12H18ClNO2. It is a derivative of propanoic acid and is characterized by the presence of an amino group and a dimethylphenyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride typically involves the esterification of 3-amino-3-(2,4-dimethylphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or imino derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 3-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride is utilized in a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active compound. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate hydrochloride
- Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride
- Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
Uniqueness
Methyl 3-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride is unique due to the presence of the 2,4-dimethylphenyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
2749688-20-6 |
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Molecular Formula |
C12H18ClNO2 |
Molecular Weight |
243.73 g/mol |
IUPAC Name |
methyl 3-amino-3-(2,4-dimethylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-8-4-5-10(9(2)6-8)11(13)7-12(14)15-3;/h4-6,11H,7,13H2,1-3H3;1H |
InChI Key |
PSLQGVFXPLQNOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CC(=O)OC)N)C.Cl |
Origin of Product |
United States |
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